Pleuromutilin-22-mesylate
Overview
Description
Pleuromutilin-22-mesylate is a derivative of pleuromutilin, a natural antibiotic first discovered in the 1950s from the fungus Clitopilus passeckerianus . Pleuromutilin and its derivatives, including this compound, are known for their antibacterial properties, particularly their ability to inhibit bacterial protein synthesis by binding to the peptidyl transferase center of the 50S subunit of ribosomes .
Scientific Research Applications
Pleuromutilin-22-mesylate has a wide range of scientific research applications:
Chemistry: It is used as a starting material for the synthesis of novel antibacterial agents.
Biology: Researchers study its interactions with bacterial ribosomes to understand its mechanism of action and develop new antibiotics.
Medicine: It serves as a lead compound for developing drugs to treat bacterial infections, particularly those caused by drug-resistant strains.
Industry: Its derivatives are used in veterinary medicine to treat infections in livestock.
Mechanism of Action
Target of Action
Pleuromutilin-22-mesylate, also known as (3AS,4S,5S,7R,8R,9S,9aR,12R)-8-hydroxy-4,7,9,12-tetramethyl-3-oxo-7-vinyldecahydro-4,9a-propanocyclopenta8annulen-5-yl 2-((methylsulfonyl)oxy)acetate, primarily targets the peptidyl transferase center (PTC) of the ribosome . The PTC is a crucial component of the protein synthesis machinery in bacteria .
Mode of Action
The compound interacts with its target by binding to the PTC of the 50S subunit of ribosomes . This binding inhibits bacterial protein synthesis, thereby preventing the growth and multiplication of bacteria . The mode of interaction involves the binding of the tricyclic core of the compound to the P and A sites of the PTC .
Biochemical Pathways
This compound affects the protein synthesis pathway in bacteria . By binding to the PTC of the ribosome, it prevents the formation of peptide bonds between amino acids, disrupting the protein synthesis process . This disruption leads to the inhibition of bacterial growth and multiplication .
Pharmacokinetics
Pleuromutilins, in general, have been developed for both oral and intravenous administration . The pharmacokinetic properties of pleuromutilins would impact their bioavailability, which is a critical factor in their effectiveness as antibiotics .
Result of Action
The molecular and cellular effects of this compound’s action involve the inhibition of protein synthesis in bacteria . This inhibition disrupts the normal functioning of the bacteria, preventing their growth and multiplication . As a result, the bacterial infection is controlled.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors It’s worth noting that the development of bacterial resistance is a significant environmental factor that can influence the efficacy of antibiotics. Pleuromutilins have shown low rates of resistance development, which is a promising aspect of their use .
Safety and Hazards
Pleuromutilin-22-mesylate is classified as hazardous . It is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes .
Future Directions
The development of new pleuromutilin derivatives, such as Pleuromutilin-22-mesylate, is ongoing. These efforts aim to improve the bioactivity and pharmacokinetic properties of pleuromutilin . The unique mechanism of action and low risk of resistance make pleuromutilin derivatives a valuable addition to the antibiotic arsenal .
Biochemical Analysis
Biochemical Properties
Pleuromutilin-22-mesylate, like other pleuromutilins, inhibits bacterial protein synthesis by binding to the PTC of the ribosome . This interaction involves the binding of the C14 extension and the tricyclic core to the P and A sites of the PTC, respectively .
Cellular Effects
This compound exerts its effects on various types of cells by inhibiting protein synthesis, which can impact cell signaling pathways, gene expression, and cellular metabolism . It is active against typical and atypical bacteria that cause community-acquired pneumonia .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the PTC of the bacterial ribosome, preventing the binding of tRNA for peptide transfer . This unique mechanism allows it to inhibit protein synthesis and exert its antibacterial effects .
Dosage Effects in Animal Models
Pleuromutilins have been used in veterinary medicine for over three decades with little evidence of resistant development .
Metabolic Pathways
The major metabolic pathway that deactivates pleuromutilin involves cytochrome P450 oxidation at C2 and C8
Transport and Distribution
Pleuromutilins are known to bind to the bacterial ribosome, suggesting that they may be transported to the site of protein synthesis .
Subcellular Localization
The subcellular localization of this compound is likely to be at the site of the bacterial ribosome, given its mechanism of action
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pleuromutilin-22-mesylate typically involves the modification of the pleuromutilin core structure. One common method includes the mesylation of pleuromutilin at the 22nd position. This process involves the use of methanesulfonyl chloride (mesyl chloride) in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the mesyl chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the fermentation of Clitopilus passeckerianus to produce pleuromutilin, followed by chemical modification to introduce the mesylate group. The fermentation process is optimized for high yield, and the subsequent chemical reactions are carried out in large reactors under controlled conditions to ensure consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Pleuromutilin-22-mesylate undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions, typically under basic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pleuromutilin derivatives .
Comparison with Similar Compounds
Pleuromutilin-22-mesylate is part of the pleuromutilin class of antibiotics, which includes other derivatives such as:
Lefamulin: Approved for systemic use in humans to treat community-acquired bacterial pneumonia.
Retapamulin: Used topically for skin infections.
Valnemulin and Tiamulin: Used in veterinary medicine.
Compared to these compounds, this compound may offer unique advantages in terms of its chemical stability and potential for further functionalization, making it a valuable scaffold for the development of new antibacterial agents .
Properties
CAS No. |
60924-38-1 |
---|---|
Molecular Formula |
C23H36O7S |
Molecular Weight |
456.6 g/mol |
IUPAC Name |
[(1S,2R,3S,4S,6R,7R,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-methylsulfonyloxyacetate |
InChI |
InChI=1S/C23H36O7S/c1-7-21(4)12-17(30-18(25)13-29-31(6,27)28)22(5)14(2)8-10-23(15(3)20(21)26)11-9-16(24)19(22)23/h7,14-15,17,19-20,26H,1,8-13H2,2-6H3/t14-,15+,17-,19+,20+,21-,22+,23+/m1/s1 |
InChI Key |
IKVZCNHNKCXZHZ-PQZCNZKKSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@@]23CCC(=O)[C@H]2[C@@]1([C@@H](C[C@@]([C@H]([C@@H]3C)O)(C)C=C)OC(=O)COS(=O)(=O)C)C |
SMILES |
CC1CCC23CCC(=O)C2C1(C(CC(C(C3C)O)(C)C=C)OC(=O)COS(=O)(=O)C)C |
Canonical SMILES |
CC1CCC23CCC(=O)C2C1(C(CC(C(C3C)O)(C)C=C)OC(=O)COS(=O)(=O)C)C |
60924-38-1 | |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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